Zanoterone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107000-34-0 |
|---|---|
Molecular Formula |
C23H32N2O3S |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-methylsulfonyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |
InChI |
InChI=1S/C23H32N2O3S/c1-5-23(26)11-9-19-17-7-6-16-12-20-15(14-25(24-20)29(4,27)28)13-21(16,2)18(17)8-10-22(19,23)3/h1,14,16-19,26H,6-13H2,2-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1 |
InChI Key |
MHDDZDPNIDVLNK-ZGIWMXSJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
Other CAS No. |
107000-34-0 |
Synonyms |
1'-(methylsulfonyl)-1'-H-pregn-20-yno-(3,2-c)pyrazole-17-ol Win 49596 Win-49596 zanoterone |
Origin of Product |
United States |
Mechanistic Elucidation of Zanoterone S Pharmacological Action
Androgen Receptor Antagonism by Zanoterone
This compound functions as a steroidal antagonist of the androgen receptor, thereby modulating androgenic signaling. wikidata.orgthermofisher.com
This compound exhibits competitive binding to the androgen receptor. citeab.com In vitro competition and Lineweaver-Burk analyses have demonstrated that this compound (also known by its former developmental code name WIN-49596) competitively binds to the androgen receptor found in rat ventral prostate. ontosight.ai This competitive action means that this compound directly competes with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding sites on the androgen receptor, thereby preventing these natural ligands from activating the receptor. wikipedia.orgindiamart.comnih.govuni.luwikipedia.org
The binding of androgens like testosterone and DHT to the androgen receptor typically initiates a signaling cascade. Upon ligand binding, the androgen receptor translocates from the cytoplasm into the nucleus, where it dimerizes and subsequently stimulates the transcription of androgen-responsive genes. nih.gov By competitively blocking the binding of these androgens to the AR, this compound effectively inhibits this crucial androgen signaling pathway. wikipedia.orgindiamart.comnih.govuni.lu This inhibition is central to its antiandrogenic effects.
As a consequence of its AR antagonism, this compound impacts the transcription of androgen-responsive genes. The androgen receptor acts as a DNA-binding transcription factor that plays a vital role in regulating gene expression. nih.gov Androgen-regulated genes are essential for the development and maintenance of male sexual characteristics and are implicated in the growth and progression of androgen-dependent conditions, such as prostate cancer. nih.govwikipedia.org By preventing the activation of the androgen receptor, this compound inhibits the transcription of these genes, thereby reducing androgen-mediated cellular responses.
Quantitative studies have characterized this compound's binding affinity to the androgen receptor. It possesses an in vitro inhibition constant (Ki) of 2.2 μM for the androgen receptor. wikidata.orgwikipedia.orgindiamart.comnih.govnih.govuni.lu Its relative binding affinity (RBA) compared to metribolone is reported as 2.2%. wikidata.org Further in vitro studies revealed that this compound's RBA was higher after a short incubation period (1 hour, 2.2%) compared to a longer incubation (18 hours, 0.05%) with the androgen receptor. ontosight.ai
Table 1: In Vitro Androgen Receptor Binding Affinities of this compound
| Parameter | Value | Reference |
| Ki (Androgen Receptor) | 2.2 μM | wikidata.orgwikipedia.orgindiamart.comnih.govnih.govuni.lu |
| RBA (vs. Metribolone, 1 hr incubation) | 2.2% | wikidata.orgontosight.ai |
| RBA (vs. Metribolone, 18 hr incubation) | 0.05% | ontosight.ai |
Differential Effects on Steroidogenic Enzymes
Beyond its direct interaction with the androgen receptor, this compound exhibits a selective profile regarding its effects on key steroidogenic enzymes.
A notable characteristic of this compound's pharmacological profile is its lack of inhibitory activity against 5α-reductase in vitro. wikidata.orgontosight.ai This enzyme is responsible for converting testosterone into the more potent dihydrotestosterone (DHT). thermofisher.com In addition to 5α-reductase, in vitro studies have shown that this compound does not inhibit aromatase, or 3α- or 3β-hydroxysteroid dehydrogenase activities, even at concentrations as high as 10 μM. wikidata.orgontosight.ai This indicates a specificity in its antiandrogenic mechanism, primarily targeting the androgen receptor rather than interfering with androgen synthesis or metabolism through these enzymatic pathways.
Non-inhibition of Aromatase in vitro
In in vitro studies, this compound has been demonstrated not to inhibit aromatase. wikipedia.org Aromatase is an enzyme responsible for the conversion of androgens into estrogens. nih.gov
Non-inhibition of 3α- or 3β-hydroxysteroid dehydrogenase in vitro
This compound exhibits no inhibitory activity on 3α-hydroxysteroid dehydrogenase or 3β-hydroxysteroid dehydrogenase in in vitro assays. wikipedia.org These enzymes play crucial roles in steroid metabolism, including the biosynthesis and inactivation of various steroid hormones. nih.govresearchgate.netnih.govnih.gov
Hormonal Modulations Induced by this compound
This compound has been observed to induce significant modulations in circulating hormone levels, particularly affecting testosterone and estradiol (B170435) concentrations. wikipedia.orgnih.gov
Administration of this compound leads to a significant increase in circulating testosterone levels. In men, the drug has been shown to significantly elevate testosterone concentrations. wikipedia.orgnih.gov Studies in beagle dogs demonstrated an approximate 3-fold increase in serum testosterone concentrations in the group treated with 10 mg/kg/day of this compound compared to intact controls. nih.gov
Consistent with its impact on testosterone, this compound also causes a significant increase in circulating estradiol levels in men. wikipedia.orgnih.gov This elevation in estradiol, alongside testosterone, is a notable hormonal modulation induced by this compound. wikipedia.orgnih.gov
The observed hormonal changes are summarized in the table below:
Table 1: Impact of this compound on Circulating Hormone Levels
| Hormone | Effect on Circulating Levels | Study Population/Model |
| Testosterone | Significant increase | Men wikipedia.orgnih.gov, Beagle dogs (approx. 3-fold increase at 10 mg/kg/day) nih.gov |
| Estradiol | Significant increase | Men wikipedia.orgnih.gov |
Enzyme Induction Profile: CYP3A4 Induction in vivo
This compound has been identified as an inducer of the enzyme CYP3A4 in vivo. This effect was observed in studies conducted in rats. wikipedia.org CYP3A4 is a major cytochrome P450 enzyme involved in the metabolism of numerous drugs and endogenous compounds. nih.govnih.gov
Preclinical Research on Zanoterone
In Vitro Studies of Zanoterone's Biological Activity
In vitro studies have been fundamental in characterizing the basic mechanism of action of this compound. These laboratory-based experiments have utilized cellular models to assess its interaction with the androgen receptor and determine its potency as an antiandrogen.
Cellular Models for Androgen-Dependent Conditions
The investigation of compounds like this compound for androgen-dependent diseases relies on established cellular models that express the androgen receptor. nih.gov Human prostate cancer cell lines, such as LNCaP cells, are commonly employed in this type of research. nih.gov These cells are androgen-responsive, meaning their growth and the expression of specific genes are regulated by androgens. nih.gov By using such models, researchers can study how an antiandrogen competes with androgens, blocks receptor activation, and inhibits downstream cellular processes. nih.govnih.gov The generation of antiandrogen-resistant cell lines is also a valuable tool to understand the mechanisms of resistance that can develop during therapy. nih.gov
Assessment of Antiandrogenic Potency in Cell Lines
This compound has been identified as a competitive antagonist of the androgen receptor. wikipedia.orgmedchemexpress.com In vitro bioassays have determined its binding affinity (Ki) for the androgen receptor to be 2.2 μM. wikipedia.orgmedchemexpress.com this compound functions by blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the receptor, thereby inhibiting the androgen signaling pathway. medchemexpress.com
Further in vitro characterization has demonstrated that this compound's activity is specific to the androgen receptor. It does not inhibit other key enzymes involved in steroid metabolism, such as 5α-reductase, aromatase, or 3α- and 3β-hydroxysteroid dehydrogenase. wikipedia.org While it is a potent antiandrogen, it is reported to be devoid of other hormonal activities, with the exception of some antiprogestogenic activity observed in rat and rabbit models. wikipedia.org
In Vivo Animal Models of Androgen-Dependent Disorders
Animal models are crucial for evaluating the physiological effects of a drug candidate in a whole organism before human clinical trials. nih.gov For androgen-dependent disorders, particularly BPH, the dog is considered a suitable model as it is one of the few species that develops spontaneous BPH with age, similar to humans. nih.govmsdvetmanual.com
Studies in Beagle Dogs for Benign Prostatic Hyperplasia (BPH)
Beagle dogs have been extensively used in in vivo studies to assess the efficacy of this compound in treating BPH. nih.govnih.gov These studies have investigated its effects on key markers of the disease, including prostate size, cellular structure, and biochemical markers.
In studies involving castrated male beagle dogs with experimentally induced BPH, this compound demonstrated a dose-dependent inhibition of prostatic growth. nih.gov Oral administration of the compound prevented the steroid-induced increase in prostate weight. nih.gov Histomorphological analysis revealed that this compound dose-dependently inhibited the incidence and severity of diffuse glandular hyperplasia, leading to diffuse glandular atrophy. nih.gov
Similar effects were observed in intact male beagle dogs. nih.gov Daily oral treatment with this compound resulted in a significant reduction in prostate size. nih.gov The prostate glands of treated dogs showed mild to moderate diffuse glandular atrophy. nih.gov When this compound was used in combination with finasteride (B1672673), a 5α-reductase inhibitor, the reduction in prostate size and the degree of glandular atrophy were even more pronounced, with effects similar to those seen in castrated control dogs. nih.gov Transrectal ultrasonography confirmed that the combination therapy was more effective in causing prostatic regression than either drug administered alone. nih.gov
| Treatment Group | Observed Histomorphological Effect | Source |
|---|---|---|
| This compound (in steroid-induced BPH) | Dose-dependent inhibition of diffuse glandular hyperplasia; induction of diffuse glandular atrophy | nih.gov |
| This compound (in intact dogs) | Mild to moderate diffuse glandular atrophy | nih.gov |
| This compound + Finasteride | Moderate to marked diffuse prostatic glandular atrophy | nih.gov |
| Castrate Controls | Effects similar to combination treatment | nih.gov |
The reduction in prostate size observed with this compound treatment corresponds to changes at the molecular and biochemical levels. In castrate dogs with induced BPH, this compound inhibited the increase in total prostatic DNA content in a dose-dependent manner. nih.gov
In studies with intact male beagle dogs, treatment with this compound alone led to a decrease in both prostatic DNA and levels of arginine esterase, which is the main secretory protein of the canine prostate. nih.gov The combination of this compound and finasteride produced a greater reduction in these markers, bringing their levels down to a range similar to that observed in the castrated control group. nih.gov
| Parameter | Effect of this compound Treatment | Source |
|---|---|---|
| Prostatic DNA Content | Decreased | nih.govnih.gov |
| Prostatic Arginine Esterase Levels | Decreased | nih.gov |
Testicular Weight and Histomorphology Assessments
In preclinical studies using beagle dogs, the administration of this compound over a 16-week period resulted in no adverse effects on testicular weight. nih.gov Histomorphological examination of the testes from these animals revealed no treatment-related changes, indicating that at the dosages studied, this compound did not induce testicular atrophy or other microscopic abnormalities. nih.gov
Table 1: Effect of this compound on Testicular and Prostatic Parameters in Beagle Dogs
This table summarizes the findings from a 16-week study on the effects of this compound on male beagle dogs.
| Parameter | Observation | Source |
| Testicular Weight | No significant effect observed. | nih.gov |
| Testicular Histomorphology | No treatment-related changes noted. | nih.gov |
| Prostate Size | Significant reduction (P < 0.05). | nih.gov |
| Prostate Histomorphology | Mild to moderate diffuse glandular atrophy. | nih.gov |
Daily Sperm Production Analysis
The investigation into the effects of this compound on spermatogenesis in beagle dogs showed that daily sperm production was not affected by the treatment. nih.gov This finding suggests that the compound's antiandrogenic activity did not interfere with the process of sperm generation in the testes during the 16-week study period. nih.gov
Serum Luteinizing Hormone (LH) and Testosterone Levels
As an androgen receptor antagonist, this compound blocks the negative feedback mechanism of androgens at the pituitary and hypothalamus. In a preclinical study with beagle dogs, this blockade resulted in a significant, approximately three-fold increase in serum testosterone concentrations compared to control animals. nih.gov However, this elevation in testosterone did not occur with a concurrent rise in serum Luteinizing Hormone (LH) levels, which remained unaffected by the treatment. nih.gov This hormonal response of elevated testosterone is also consistent with findings from clinical trials in humans. houstonmethodist.orgnih.gov
Table 2: Hormonal Responses to this compound in Preclinical Models
This table outlines the observed changes in key reproductive hormones following this compound administration in beagle dogs.
| Hormone | Effect | Source |
| Serum Testosterone | Approximately 3-fold increase (P < 0.05). | nih.gov |
| Serum Luteinizing Hormone (LH) | No significant effect observed. | nih.gov |
Rat Models for Antiandrogenic Efficacy
Antagonism of Testosterone Propionate-Induced Ventral Prostate Weight Increase
This compound's antiandrogenic potency was evaluated in a classic preclinical assay using castrated immature male rats. wikipedia.org In this model, the compound demonstrated its ability to antagonize the increase in ventral prostate weight that is typically induced by the administration of Testosterone Propionate. wikipedia.org This test confirms that this compound acts as a competitive antagonist at the androgen receptor, effectively blocking the trophic effects of androgens on the prostate gland. Further evidence of its efficacy on the prostate was seen in studies where this compound administration alone led to a significant reduction in prostate size in dogs. nih.gov
Effects on Mating Performance and Fertility
Studies conducted in adult male rats investigated the impact of this compound on reproductive function. The findings revealed that even at high dosages administered over an extended period, this compound did not significantly inhibit mating performance or fertility in the animals. wikipedia.org
Antiprogestogenic Activity in Rat and Rabbit Models
Beyond its primary antiandrogenic effects, this compound was also assessed for other hormonal activities. These investigations found that the compound possesses antiprogestogenic activity, an effect that was observed in both rat and rabbit models. wikipedia.org With the exception of this anti-progesterone effect, this compound was found to be devoid of other hormonal activities. wikipedia.org
Combination Therapy Investigations in Preclinical Settings
In preclinical research, the combination of this compound, a steroidal androgen receptor antagonist, with a 5α-reductase inhibitor like finasteride was investigated to explore enhanced efficacy in androgen-dependent conditions. The scientific rationale for this combination is based on attacking androgenic action through two distinct mechanisms: this compound directly blocks the androgen receptor, while finasteride inhibits the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). A notable study in intact male beagle dogs evaluated the effects of this compound and finasteride, both alone and in combination, on various prostatic parameters over a 16-week period. nih.gov This dual approach aimed to determine if a synergistic effect could produce a more profound and rapid regression of prostatic tissue than either agent used as a monotherapy. nih.gov
The combination of this compound and finasteride demonstrated a marked synergistic effect on the induction of prostatic regression in preclinical models. nih.gov In a study involving beagle dogs, the combination treatment led to a reduction in prostate size, induction of mild to moderate diffuse glandular atrophy, and decreases in prostatic DNA and arginine esterase levels that were comparable to the effects seen in castrated controls. nih.gov
A key finding was the accelerated rate of prostatic regression. Using transrectal ultrasonography to monitor prostate size, the median time to achieve 70% prostatic regression was significantly shorter for the combination therapy group compared to groups receiving either drug alone, and was similar to the time observed in the castration group. nih.gov This suggests that the dual mechanism of androgen deprivation—receptor blockade and inhibition of DHT synthesis—is more effective in inducing rapid prostatic involution. nih.gov
Median Time to 70% Prostatic Regression in Beagle Dogs
| Treatment Group | Median Time (weeks) |
|---|---|
| This compound + Finasteride | 9.6 |
This table presents the median time it took for the prostate to reduce in size by 70% for the combination therapy group and the castrate control group, based on data from a preclinical study in beagle dogs. nih.gov
When compared with monotherapy, the combination of this compound and finasteride proved to be superior in causing prostatic regression. nih.gov While treatment with this compound alone or finasteride alone did result in some changes to the prostate, the effects were less pronounced than those observed with the combined regimen. nih.gov For instance, this compound monotherapy led to an approximately threefold increase in serum testosterone concentrations, an effect that is mitigated when combined with finasteride's action of blocking testosterone conversion. nih.gov
The combination treatment's effects on prostatic size, histomorphology, and key biochemical markers (like prostatic DNA and arginine esterase) were similar to those achieved by surgical castration, highlighting its profound impact. nih.gov In contrast, the monotherapies did not achieve this level of prostatic atrophy. nih.gov The analysis indicated that the combination was more effective at inducing these changes than either this compound or finasteride administered individually. nih.gov
Comparative Effects of this compound, Finasteride, and Combination Therapy on the Prostate in Beagle Dogs
| Parameter | This compound Monotherapy | Finasteride Monotherapy | This compound + Finasteride Combination |
|---|---|---|---|
| Prostate Size | Reduced | Reduced | Significantly Reduced (similar to castration) |
| Prostatic Histology | Some atrophic changes | Some atrophic changes | Mild to moderate diffuse glandular atrophy |
| Prostatic DNA Levels | Decreased | Decreased | Significantly Decreased (similar to castration) |
| Arginine Esterase | Decreased | Decreased | Significantly Decreased (similar to castration) |
| Serum Testosterone | Increased (~3-fold) | No significant change | Increased |
This table summarizes the comparative findings of monotherapy versus combination therapy from a 16-week study in beagle dogs. nih.gov
This compound with 5α-reductase Inhibitors (e.g., Finasteride)
Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential in preclinical research to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), and to relate its concentration to its pharmacological effect.
Specific, publicly available data detailing the absorption and distribution patterns of this compound from preclinical animal studies is limited. Such studies would typically characterize the rate and extent of absorption after administration and identify the tissues and organs where the compound preferentially accumulates. While general preclinical pharmacokinetic studies in beagle dogs and rats are common for drug development, the specific parameters for this compound's absorption and distribution are not extensively documented in available literature. nih.govfrontiersin.org
Preclinical studies have provided specific insights into the metabolism of this compound. Research in rat models has shown that this compound is an inducer of the cytochrome P-450 (CYP) 3A enzyme subfamily. nih.gov In these studies, this compound administration led to a significant increase in the activity of 6β-hydroxylase, an enzyme activity primarily catalyzed by CYP3A isoforms. nih.gov Western immunoblot analysis confirmed that this compound produced a three- to fourfold increase in the CYP3A isoform in both male and female rats. nih.gov This finding is significant as it suggests that this compound has the potential to alter the metabolism and clearance of other drugs that are also substrates for the CYP3A subfamily. nih.gov
Detailed information regarding the excretion pathways of this compound and its metabolites from preclinical animal models is not widely available in the scientific literature. Excretion studies, often using radiolabeled compounds, are necessary to determine the primary routes (e.g., renal or biliary) by which the drug is eliminated from the body.
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Finasteride |
| Testosterone |
| Dihydrotestosterone (DHT) |
| Arginine Esterase |
| Phenobarbital |
Clinical Research and Therapeutic Evaluation of Zanoterone
Phase I Clinical Studies
Phase I clinical studies are typically the initial human trials of a new investigational compound, primarily designed to assess its safety, tolerability, and pharmacokinetic profile in a small group of healthy volunteers. pagepressjournals.orgnih.gov These studies aim to determine if the treatment is safe for human administration, identify potential side effects, and understand how the drug is processed within the body. pagepressjournals.org
Specific, detailed data regarding Zanoterone's safety and tolerance in healthy volunteers from dedicated Phase I clinical studies are not extensively reported in the readily available scientific literature. While Phase I trials generally involve dose escalation designs to monitor for adverse events and establish a safe dosing range nih.gov, comprehensive findings for this compound in this specific context are not widely published.
Phase II Clinical Trials for Benign Prostatic Hyperplasia (BPH)
This compound advanced to Phase II clinical trials for the treatment of benign prostatic hyperplasia (BPH). These trials are designed to further evaluate the efficacy and safety of a compound in a larger group of patients who have the condition the study therapy aims to treat. pagepressjournals.org
The Phase II clinical investigation of this compound for BPH involved a multicenter, randomized, placebo-controlled study. pagepressjournals.orguni-frankfurt.de
The study was designed as a randomized controlled trial, a methodology considered robust for evaluating the effects of an intervention by randomly assigning participants to either a treatment group or a control group. pagepressjournals.orguni-frankfurt.de This design helps to minimize bias and allows for a more direct comparison of outcomes between the groups.
A key aspect of the study design was its placebo-controlled nature. pagepressjournals.orguni-frankfurt.de Patients were administered either this compound at various dosages (100 to 800 mg) or a placebo. pagepressjournals.org The trial included 463 patients with benign prostatic hyperplasia and spanned a treatment period of six months. pagepressjournals.org Study endpoints included the maximum urinary flow rate, American Urological Association (AUA) symptom index, prostate volume, prostate specific antigen (PSA) levels, and sex steroid concentrations. pagepressjournals.org
The Phase II clinical trial for this compound in men with BPH yielded specific findings across its defined endpoints after six months of treatment:
Maximum Urinary Flow Rate: Mean increases in maximum urinary flow rate were observed to be 2 to 3-fold higher than placebo. However, statistical significance was only achieved in the 200 mg treatment group, which showed an increase of 1.7 ml per second (p = 0.026). pagepressjournals.org
| Treatment Group | Mean Increase in Maximum Urinary Flow Rate (ml/second) | Statistical Significance (p-value) |
| Placebo | Baseline comparison | N/A |
| This compound (200 mg) | 1.7 | 0.026 |
| Other this compound doses (100-800 mg) | 2-3 fold over placebo (not specified for each dose) | Not statistically significant |
American Urological Association (AUA) Symptom Index: No statistically significant differences were observed in the AUA symptom index between the this compound treatment groups and the placebo group. pagepressjournals.org
Prostate Volume: The study found no statistically significant differences in prostate volume between the this compound-treated patients and the placebo group. pagepressjournals.org
Prostate Specific Antigen (PSA) Levels: Prostate specific antigen (PSA) levels were observed to decrease significantly in patients receiving this compound. pagepressjournals.org
Sex Steroid Concentrations: this compound treatment led to significant increases in both estradiol (B170435) and testosterone (B1683101) concentrations when compared to placebo. pagepressjournals.org
Study Design and Methodology
Multicenter Investigations
Clinical research into this compound, a steroidal androgen receptor antagonist, included multicenter investigations to evaluate its efficacy in men diagnosed with benign prostatic hyperplasia (BPH). One notable study involved 463 patients, where this compound was administered in dosages ranging from 100 mg to 800 mg, compared against a placebo over a six-month treatment period. This investigation was structured as a multicenter, randomized controlled trial. mims.comwikidata.org
Efficacy Endpoints and Outcomes
The clinical trials assessing this compound's therapeutic potential focused on several key efficacy endpoints to determine its impact on BPH. These endpoints included the maximum urinary flow rate (Qmax), the American Urological Association Symptom Index (AUA-SI), prostate-specific antigen (PSA) levels, and changes in prostate volume. mims.comwikidata.org
Maximum Urinary Flow Rate (Qmax)
In studies evaluating this compound, mean increases in maximum urinary flow rate (Qmax) were observed to be two to three times greater than those seen with placebo. mims.comwikidata.org However, statistical significance was primarily noted in the 200 mg treatment group, which demonstrated an increase of 1.7 mL per second (p = 0.026). mims.comwikidata.org Qmax is a critical parameter in uroflowmetry, reflecting the peak rate of urine flow during micturition and is influenced by factors such as detrusor contractility and bladder outlet obstruction. guidetopharmacology.org
Table 1: Maximum Urinary Flow Rate (Qmax) Changes in this compound Clinical Trial
| Treatment Group | Mean Increase in Qmax (mL/second) | Statistical Significance (p-value) |
| Placebo | Baseline | N/A |
| This compound (200 mg) | 1.7 | 0.026 |
| This compound (Other doses) | 2-3 fold over placebo (not statistically significant) | Not significant |
American Urological Association Symptom Index (AUA-SI)
The American Urological Association Symptom Index (AUA-SI), also recognized as the International Prostate Symptom Score (I-PSS), is a standardized questionnaire used to assess the severity of lower urinary tract symptoms and the patient's quality of life, with scores ranging from 0 to 35. In the clinical investigations of this compound, no statistically significant differences were observed in the AUA-SI scores between the this compound treatment groups and the placebo group. mims.comwikidata.org
Prostate-Specific Antigen (PSA) Levels
Prostate-specific antigen (PSA) is a protein produced by the prostate gland, and its levels in the blood can indicate various prostate conditions, including BPH and prostate cancer. Clinical trials of this compound demonstrated a significant decrease in PSA levels among patients receiving the compound. mims.comwikidata.org
Table 2: Prostate-Specific Antigen (PSA) Level Changes with this compound
| Outcome Measure | This compound Effect |
| PSA Levels | Significantly decreased mims.comwikidata.org |
Prostate Volume Changes
Regarding prostate volume, clinical studies in humans did not report statistically significant differences between the this compound and placebo groups. mims.comwikidata.org However, preclinical research in beagle dogs indicated that this compound, administered at 10 mg/kg/day, led to a reduction in prostate size and induced mild to moderate diffuse glandular atrophy. Furthermore, a combination therapy involving this compound and finasteride (B1672673) in canine models proved more effective in achieving prostatic regression compared to either drug administered alone.
Analysis of Efficacy and Risk-to-Benefit Profile
Despite some observed effects on specific endpoints, this compound ultimately did not demonstrate a favorable risk-to-benefit profile for the treatment of benign prostatic hyperplasia in human clinical trials. mims.comwikidata.org The compound was found to significantly increase testosterone and estradiol levels in men. mims.com This was accompanied by an increased incidence of adverse effects such as breast pain and gynecomastia when compared to placebo. mims.comwikidata.org Consequently, this compound was not advanced beyond Phase II clinical trials and was never marketed, primarily due to its insufficient efficacy and an unacceptable incidence and severity of side effects.
Exploratory Clinical Investigations for Prostate Cancer
While the provided outline specifies "Exploratory Clinical Investigations for Prostate Cancer," available research indicates that this compound (formerly WIN-49596), a steroidal antiandrogen, was investigated for the treatment of benign prostatic hyperplasia (BPH), not prostate cancer wikipedia.orgwikipedia.orgnih.gov. This compound functions as an antagonist of the androgen receptor wikipedia.org.
A notable clinical investigation involved a randomized, multicenter, placebo-controlled study with 463 patients diagnosed with benign prostatic hyperplasia nih.gov. This study evaluated this compound across various dosages (100 to 800 mg) against a placebo over a six-month treatment period nih.gov. Key endpoints assessed included maximum urinary flow rate, the American Urological Association (AUA) symptom index, prostate volume, prostate-specific antigen (PSA) levels, and sex steroid concentrations nih.gov.
Challenges and Limitations in Clinical Development
The clinical development of this compound encountered significant challenges that ultimately led to its discontinuation wikipedia.orgwikipedia.orgnih.gov. These limitations encompassed insufficient therapeutic efficacy in pivotal trials and an unacceptable incidence and severity of adverse effects.
Insufficient Efficacy in Phase II Trials
Table 1: Summary of this compound Phase II Clinical Trial Efficacy Outcomes for BPH
| Efficacy Endpoint | This compound (200 mg group) | Placebo Group | Statistical Significance (p-value) |
| Maximum Urinary Flow Rate | +1.7 ml/second (mean increase) | - | 0.026 (significant) nih.gov |
| AUA Symptom Index | No significant difference | - | Not significant nih.gov |
| Prostate Volume | No significant difference | - | Not significant nih.gov |
Unacceptable Incidence and Severity of Side Effects
Beyond its limited efficacy, this compound was associated with an unacceptable incidence rate and severity of side effects wikipedia.orgwikipedia.orgnih.gov. A notable finding from the clinical trials was a significant increase in both estradiol and testosterone concentrations in men treated with this compound compared to placebo wikipedia.orgnih.gov. This hormonal alteration contributed to a significantly higher incidence of breast pain and gynecomastia (breast enlargement) wikipedia.orgwikipedia.orgnih.gov. Such estrogenic effects are recognized consequences of antiandrogens that can lead to a marked upregulation of testosterone and its subsequent aromatization into estrogens nih.govresearchgate.netwikipedia.org. The frequency and severity of these adverse events rendered the drug's risk-to-benefit profile unfavorable nih.gov.
Table 2: Key Side Effects Observed with this compound in Clinical Trials
| Side Effect | Incidence/Severity (vs. Placebo) | Associated Hormonal Changes |
| Breast Pain | Significantly increased wikipedia.orgnih.gov | Increased Estradiol wikipedia.orgnih.gov |
| Gynecomastia | Significantly increased wikipedia.orgnih.gov | Increased Estradiol wikipedia.orgnih.gov |
Discontinuation of Further Development
Given the combination of insufficient therapeutic efficacy in Phase II trials and the unacceptable incidence and severity of side effects, particularly breast pain and gynecomastia, the development of this compound was discontinued (B1498344) wikipedia.orgwikipedia.orgnih.govnih.gov. The drug was subsequently abandoned, halting any further progression towards market approval wikipedia.org.
Synthesis and Medicinal Chemistry Research of Zanoterone
Synthetic Pathways and Methodologies for Zanoterone
The synthesis of this compound involves a series of chemical transformations to construct its complex steroidal framework and incorporate its characteristic heterocyclic and sulfonyl moieties.
This compound is classified as a synthetic steroid and is a derivative of pregnenolone. More specifically, it was derived from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone). wikipedia.org Pregnenolone itself serves as a fundamental precursor in the biosynthesis of various steroid hormones. The synthetic route to this compound builds upon this established steroidal scaffold, introducing modifications to achieve its antiandrogenic properties.
A defining feature of this compound's structure is the presence of a pyrazole (B372694) ring fused at the C2 and C3 positions of the steroid nucleus, along with a methylsulfonyl group attached at the N-1' position of this pyrazole ring. wikipedia.org The incorporation of these specific chemical functionalities is critical for the compound's interaction with the androgen receptor. The methylsulfonyl group at the N-1' position is considered an optimal substitution for in-vivo antiandrogenic activity in A-ring heterocyclic androstanes.
The precise stereochemistry of this compound is designated as (5α,17α). wikipedia.org Achieving and maintaining this specific stereochemical configuration is paramount during its synthesis, as the three-dimensional arrangement of atoms significantly influences a compound's biological activity and its ability to bind to specific receptors. Stereochemical control is a key aspect of modern medicinal chemistry, particularly in the synthesis of complex molecules like steroids.
The development of this compound, with its intricate steroidal structure and specific functional group placements, inherently necessitates the application of advanced synthetic strategies. These strategies encompass sophisticated reaction methodologies, regioselective and stereoselective transformations, and purification techniques to ensure the formation of the desired compound with high purity and the correct stereochemical outcome. The field of chemistry has made significant advancements in physical measurements, computational techniques, and stereochemical control, all of which contribute to the synthesis of such complex medicinal compounds.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies for this compound have focused on understanding how its chemical structure correlates with its affinity for the androgen receptor (AR) and its antiandrogenic activity.
This compound functions as a steroidal antagonist of the androgen receptor. wikipedia.org Its affinity for the androgen receptor has been quantitatively assessed, demonstrating a K_i value of 2.2 μM (equivalent to 2200 nM). wikipedia.org When compared to metribolone, another potent androgen receptor ligand, this compound exhibited a relative binding affinity (RBA) of 2.2%. wikipedia.org
Key structural features have been identified as crucial for this compound's antiandrogenic activity. Specifically, the presence of the methylsulfonyl group at the N-1' position of the pyrazole ring and a 17α-substituent (such as the 17α-ethynyl group present in this compound) on the androstane (B1237026) ring are considered optimal for in-vivo antiandrogenic activity in heterocyclic-fused androstanes.
SAR studies also indicate that steric factors, rather than solely electronic factors, play a decisive role in the structural requirements at the C-2 and/or C-3 positions of androgens for their interaction with the androgen receptor. Furthermore, for dihydrotestosterone (B1667394) (DHT) derivatives, the 17β-hydroxyl group is essential, and the 3-keto group is favorable for AR binding. The impact of structural modifications on androgen receptor affinity is also evident in the observed variability in activity among different heterocyclic analogues; for instance, striking differences in electrostatic potential surfaces were found to account for the activity of furan (B31954) analogues (active) versus thiophene (B33073) analogues (inactive), with good androgen receptor affinity anticipated and observed for oxazole (B20620) and thiazole (B1198619) analogues of this compound.
The following table summarizes the androgen receptor binding affinity of this compound:
| Compound | Target | K_i (nM) [Reference] | RBA (%) [Reference] |
| This compound | Androgen Receptor | 2200 wikipedia.org | 2.2 wikipedia.org |
Impact of Functional Groups on Biological Activity
The chemical structure of this compound is characterized by a modified steroid nucleus and the presence of a pyrazole ring, which is uncommon in naturally occurring steroids. wikipedia.orgontosight.ai Specifically, this compound is identified as (5α,17α)-1'-(methylsulfonyl)-1'-H-pregn-20-yno[3,2-c]pyrazol-17-ol. wikipedia.org
Key functional groups within this compound's structure significantly influence its biological activity as an androgen receptor (AR) antagonist. The presence of a methylsulfonyl group at the 1' position and the specific 5α,17α-stereochemistry are crucial contributors to its unique biological profile. wikipedia.orgontosight.ai Research into steroidal antiandrogens, including this compound, has highlighted that optimal substitutions on the A-ring heterocyclic androstanes for in vivo antiandrogenic activity include a methylsulfonyl group at the N-1 position and a 17α-substituent, such as a 17α-methyl or 17α-ethinyl group. medchemexpress.comwiley-vch.de
This compound functions as a competitive antagonist of the androgen receptor. wikipedia.orgmedchemexpress.commedchemexpress.com Its binding affinity to the androgen receptor has been quantified, offering a measure of its potency.
Table 1: Androgen Receptor Binding Affinity of this compound
| Compound | Target | Binding Affinity (K_i) | Relative Binding Affinity (RBA vs. Metribolone) |
| This compound | Androgen Receptor | 2.2 µM wikipedia.orgmedchemexpress.com | 2.2% wikipedia.org |
Beyond its AR antagonism, this compound has been shown to be devoid of other hormonal activities, with the exception of some antiprogestogenic activity observed in rat and rabbit models. wikipedia.org It does not inhibit key enzymes such as 5α-reductase, aromatase, or 3α- or 3β-hydroxysteroid dehydrogenase in vitro. wikipedia.org
Analog Synthesis and Exploration of Novel Steroidal Antiandrogens
The development of steroidal antiandrogens often involves the synthesis of analogues to explore improved pharmacological properties.
Design and Synthesis of this compound Derivatives
This compound itself was derived from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone), illustrating a foundational approach to generating novel steroidal compounds by modifying existing steroid skeletons. wikipedia.orgwikipedia.org The incorporation of a pyrazole ring fused at the C2 and C3 positions of 5α-dihydroethisterone resulted in this compound. wikipedia.org
In medicinal chemistry, the concept of bioisosterism is frequently employed in the design of analogues. This involves replacing an atom or group of atoms with another that possesses similar physicochemical properties to maintain or enhance biological activity. sci-hub.se this compound, as a heterocyclic-substituted A-ring antiandrogen, exemplifies how such structural modifications can lead to compounds with specific antiandrogenic activity. medchemexpress.com The design of steroidal antiandrogens often focuses on modifying the steroid nucleus to achieve desired receptor binding profiles and overcome limitations of natural hormones. For instance, structural modifications of dihydrotestosterone (DHT) have aimed to separate androgenic and anabolic effects, leading to derivatives with fused heterorings. mdpi.com
Evaluation of Analogues for Improved Efficacy or Reduced Side Effects
The evaluation of steroidal antiandrogen analogues is critical for identifying compounds with improved efficacy, enhanced selectivity, or reduced side effects. While this compound demonstrated antiandrogenic properties, its development for BPH was halted due to insufficient efficacy in phase II clinical trials. wikipedia.org This outcome underscores the continuous need for the synthesis and rigorous evaluation of novel steroidal antiandrogens to identify candidates with more favorable therapeutic profiles.
Research in this area often involves assessing the binding affinity of analogues to the androgen receptor, their impact on androgen-dependent processes, and their selectivity over other steroid hormone receptors. For example, studies on DHT-derived ring A-condensed pyrazoles have identified structure-function relationships, noting that derivatives with a hydroxyl group on C-17 often exhibit stronger antiproliferative activity compared to their 17-one counterparts. mdpi.com Such evaluations guide the refinement of chemical structures to optimize therapeutic potential.
Computational Chemistry and Drug Design Approaches for Androgen Receptor Antagonists
Computational chemistry plays an increasingly vital role in the discovery and design of androgen receptor antagonists. These approaches leverage advanced computational techniques to predict molecular interactions, optimize chemical structures, and streamline the drug discovery process.
Virtual screening, a computational technique, is widely used to identify potential lead compounds by screening large chemical libraries against a target, such as the androgen receptor. oup.comtodayinsexhistory.com This method helps prioritize compounds for in vitro testing, significantly reducing the time and cost associated with experimental screening. Molecular dynamics simulations are also employed to understand the dynamic conformations of the androgen receptor and how antagonists interact with its binding pocket. oup.com
The understanding of the androgen receptor's structure and function has been pivotal in the rational design of new generations of AR antagonists. Computational methods can help define bioisosteric replacements, such as those involving sulfonyl heterocycles, to achieve desired electrostatic complementarity and optimize drug-target interactions. sci-hub.se These computational tools enable researchers to predict the impact of structural modifications on binding affinity and biological activity, guiding the synthesis of more potent and selective antiandrogens.
Comparisons and Contextualization Within Antiandrogen Research
Zanoterone in Relation to Other Steroidal Antiandrogens
Steroidal antiandrogens (SAAs) are a class of compounds that possess a steroidal chemical structure and typically function as antagonists of the androgen receptor (AR). They block the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and can also influence gonadal androgen production fishersci.at.
Similarities and Differences in Mechanism of Action
This compound acts as a competitive antagonist of the androgen receptor (AR), directly blocking the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT) nih.govwikipedia.orgmims.com. This binding prevents the activation of the AR and subsequently inhibits the transcription of androgen-responsive genes, thereby reducing androgenic effects in target tissues mims.comwikipedia.org.
A key differentiating factor for this compound among steroidal antiandrogens is its classification as a "pure AR antagonist" fishersci.atnih.gov. Unlike many other SAAs, such as cyproterone (B1669671) acetate (B1210297) (CPA) and spironolactone, this compound is largely devoid of other significant hormonal activities, with the exception of some antiprogestogenic activity observed in animal models fishersci.atnih.gov. For instance, cyproterone acetate, while an AR antagonist, also exhibits potent progestogenic and antigonadotropic properties, along with weak glucocorticoid activity fishersci.atmims.commims.com. Spironolactone, primarily an antimineralocorticoid, also possesses AR antagonist activity fishersci.at. Furthermore, this compound does not inhibit 5α-reductase, aromatase, or 3α- or 3β-hydroxysteroid dehydrogenase in vitro, distinguishing its mechanism from drugs like finasteride (B1672673) (a 5α-reductase inhibitor) or abiraterone (B193195) (a CYP17A1 inhibitor) nih.govwikidata.orgmims.com.
A notable consequence of this compound's AR antagonism without significant antigonadotropic activity is its effect on systemic hormone levels. This compound has been observed to significantly increase testosterone and estradiol (B170435) concentrations in men nih.govwikidata.org. This is in contrast to SAAs with antigonadotropic effects, which tend to suppress gonadal androgen production.
Comparative Efficacy and Safety Profiles
This compound was investigated in phase II clinical trials for the treatment of benign prostatic hyperplasia (BPH). However, it failed to demonstrate sufficient efficacy in these trials nih.govwikidata.org. While a 200 mg dose showed a statistically significant, albeit modest, increase in maximum urinary flow rate (1.7 ml per second), there were no significant differences observed in the American Urological Association symptom index or prostate volume compared to placebo across the tested dosage range (100 to 800 mg) wikidata.org. For comparison, a study on this compound in beagle dogs showed that daily oral treatment reduced prostate size and decreased prostatic DNA and arginine esterase levels, and combination therapy with finasteride was more effective in causing prostatic regression than either drug alone citeab.com.
From a safety perspective, this compound exhibited an unacceptable incidence rate and severity of side effects, notably breast pain and gynecomastia nih.govwikidata.org. The significant increase in testosterone and estradiol levels observed with this compound likely contributed to these estrogen-related adverse effects nih.govwikidata.org. In contrast, while cyproterone acetate has demonstrated utility in prostate cancer, its use is associated with hepatotoxicity and partial agonist activity mims.com. The unfavorable risk-to-benefit profile ultimately led to the discontinuation of this compound's development nih.govwikidata.org.
Role of this compound in the Development of Androgen Receptor Modulators
This compound's classification as a steroidal AR antagonist positions it within the broader landscape of androgen receptor modulators (ARMs). ARMs encompass a diverse group of compounds that can selectively modulate AR activity in different tissues, aiming to achieve desired therapeutic effects while minimizing unwanted side effects mims.comwikipedia.org.
While this compound itself is a direct AR antagonist, its development contributed to the understanding of the complexities involved in targeting the AR. Its failure to achieve sufficient efficacy in BPH and its associated side effects, particularly the increase in endogenous androgen levels, highlighted the challenges of simple AR antagonism in a systemic context nih.govwikidata.org. This experience likely informed the subsequent research into more sophisticated AR modulators, such as Selective Androgen Receptor Modulators (SARMs).
Lessons Learned from this compound's Development for Future Drug Discovery
The development of this compound, despite its ultimate discontinuation, provided several crucial lessons for future drug discovery efforts in the field of androgen receptor modulation and related therapeutic areas.
Efficacy Beyond Receptor Binding: this compound demonstrated potent AR antagonism in vitro but failed to translate into sufficient clinical efficacy for BPH, particularly in reducing prostate volume or improving symptoms significantly nih.govwikidata.org. This underscored that strong receptor binding alone does not guarantee clinical success and that complex physiological responses in target tissues must be adequately addressed. Future drug discovery programs learned to prioritize in vivo efficacy and functional outcomes more rigorously from early stages.
Managing Hormonal Feedback Loops: A significant challenge with this compound was its induction of increased testosterone and estradiol levels in men, leading to undesirable side effects like gynecomastia and breast pain nih.govwikidata.org. This highlighted the critical importance of understanding and managing the hypothalamic-pituitary-gonadal (HPG) axis feedback mechanisms when developing AR-targeting agents. Future antiandrogen strategies either incorporated mechanisms to suppress gonadal androgen production (e.g., GnRH agonists/antagonists, CYP17A1 inhibitors like abiraterone) or aimed for AR antagonism potent enough to overcome compensatory increases in androgens without inducing severe side effects wikidata.orgfishersci.ca.
Risk-Benefit Profile is Paramount: The "unacceptable incidence rate and severity of side effects" of this compound ultimately led to its abandonment nih.govwikidata.org. This reinforced the fundamental principle in drug development that a favorable risk-to-benefit profile is paramount for clinical viability. Even if a drug shows some efficacy, severe or poorly tolerated side effects can halt its progress.
The Quest for Selectivity and Specificity: While this compound was considered a "pure AR antagonist" compared to some older steroidal antiandrogens with broader hormonal activities, its steroidal nature and systemic effects still led to complications fishersci.atnih.gov. This contributed to the drive towards developing truly selective and tissue-specific AR modulators (SARMs) and nonsteroidal antiandrogens (NSAAs) that could offer targeted therapeutic benefits with fewer systemic off-target effects or hormonal imbalances mims.comwikipedia.org. The evolution from early steroidal antiandrogens like this compound to more refined NSAAs and SARMs reflects a continuous learning process in optimizing drug design for AR modulation.
Broader Implications and Future Research Avenues
Potential for Repurposing Zanoterone or its Analogues
This compound was initially investigated for the treatment of benign prostatic hyperplasia (BPH) but was not brought to market due to insufficient efficacy and an unfavorable side effect profile observed in Phase II clinical trials wikipedia.org. Despite this, its established mechanism as an androgen receptor antagonist suggests potential avenues for repurposing or for guiding the development of novel analogues. The core principle of this compound's action involves inhibiting the binding of androgens to the AR, thereby disrupting the androgen signaling pathway that drives various physiological and pathological processes wikidata.orgwikipedia.org. This fundamental antiandrogenic property remains relevant for a range of androgen-dependent conditions beyond BPH. Research into this compound's analogues could focus on optimizing its AR binding affinity, improving its pharmacokinetic profile, and mitigating the side effects that hindered its initial development, potentially leading to more effective and tolerable therapeutic agents.
Investigation of this compound in Other Androgen-Dependent Conditions
Androgen-dependent conditions encompass a broad spectrum of disorders where androgenic activity plays a causative or exacerbating role. These include, but are not limited to, prostate cancer, androgenetic alopecia, hirsutism, acne, seborrhea, hidradenitis suppurativa, precocious puberty in boys, hypersexuality, paraphilias, and hyperandrogenism in women, such as that seen in polycystic ovary syndrome (PCOS) citeab.commims.comuni.luwikipedia.org. While this compound's primary clinical investigation focused on BPH, its antiandrogenic properties inherently suggest a broader applicability. Preclinical studies have indicated its potential in "genitourinary disorders and oncological disorders," specifically mentioning prostate cancer wikidata.orgwikipedia.orgwikidata.org. The efficacy of this compound in these conditions would depend on its ability to effectively bind to androgen receptors and inhibit the transcription of androgen-responsive genes, which is the cornerstone of antiandrogen therapy citeab.com.
Advancements in Combination Therapies for Androgen-Related Disorders
The concept of combination therapy has been explored to enhance the efficacy of treatments for androgen-related disorders, particularly in conditions like benign prostatic hyperplasia and prostate cancer. This compound itself was investigated in combination with finasteride (B1672673) (MK-906), a steroidal 5-alpha-reductase inhibitor, in studies involving beagle dogs nih.govmims.com. This combination treatment demonstrated a more pronounced reduction in prostatic size and regression compared to either this compound or finasteride administered alone nih.gov.
Table 1: Effect of this compound and Finasteride on Prostatic Regression in Beagle Dogs
| Treatment Group | Median Time to 70% Prostatic Regression (weeks) |
| This compound + Finasteride | 9.6 nih.gov |
| Castrate Controls | 9.3 nih.gov |
| This compound Alone | >16 (less effective) nih.gov |
| Finasteride Alone | >16 (less effective) nih.gov |
This finding underscored the potential utility of combining different mechanisms of androgen pathway inhibition for human androgen-dependent disorders such as BPH and prostate cancer nih.govmims.com. In the broader context of androgen-related disorders, particularly castration-resistant prostate cancer (CRPC), advancements in combination therapies have continued to evolve. Modern strategies often involve combining androgen axis–targeted therapies, such as androgen synthesis inhibitors (e.g., Abiraterone (B193195) acetate) and next-generation AR antagonists (e.g., Enzalutamide, Apalutamide, Darolutamide), with other therapeutic agents like PARP inhibitors or chemotherapy citeab.comthermofisher.comwikipedia.org. These approaches aim to overcome resistance mechanisms and achieve more comprehensive androgen deprivation or AR blockade.
Development of More Selective Androgen Receptor Antagonists
This compound functions as an orally active antagonist of the androgen receptor, demonstrating a K_i of 2.2 μM wikipedia.orgwikidata.orgwikipedia.org. However, its development was discontinued (B1498344) partly due to insufficient efficacy and the occurrence of side effects such as breast pain and gynecomastia wikipedia.org. This outcome highlighted the critical need for the development of more selective and potent androgen receptor antagonists with improved therapeutic indices.
The field of AR antagonism has since progressed significantly, leading to the development of several advanced nonsteroidal antiandrogens. These newer agents, such as Enzalutamide, Apalutamide, and Darolutamide, exhibit enhanced AR binding affinity and improved selectivity compared to earlier compounds thermofisher.comwikipedia.org. For instance, Enzalutamide binds to the androgen receptor with an eight-fold higher affinity than Bicalutamide, a first-generation nonsteroidal antiandrogen wikipedia.org. Darolutamide, another potent and selective AR antagonist, has been shown to overcome resistance to existing nonsteroidal AR-targeted therapies like Enzalutamide and Apalutamide mims.comnih.govwikipedia.orgguidetopharmacology.org. The continued research into AR antagonists aims to identify compounds that not only effectively block androgen signaling but also minimize off-target effects and overcome resistance mechanisms that can emerge during long-term therapy.
Contribution of this compound Research to Understanding Androgen Receptor Biology
Research involving this compound, despite its ultimate discontinuation, has contributed to the broader understanding of androgen receptor biology and the pharmacological modulation of androgen signaling. As a steroidal antiandrogen, this compound's characterization provided insights into how specific structural modifications to a steroid nucleus can confer AR antagonist activity wikipedia.orgciteab.com. Its mechanism of action, involving the direct blockade of androgen binding to the AR and subsequent inhibition of the androgen signaling pathway, reinforced the AR as a crucial therapeutic target in androgen-dependent diseases wikidata.orgwikipedia.org.
Furthermore, studies combining this compound with finasteride offered valuable data on the synergistic effects of simultaneously targeting the androgen receptor and inhibiting 5-alpha-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) nih.govmims.com. This research illuminated the complex interplay between different components of the androgen axis and their collective impact on androgen-dependent tissues like the prostate. The observation that this compound treatment could lead to increased serum testosterone and estradiol (B170435) levels in men, despite its antiandrogenic effects, also provided insights into the feedback mechanisms regulating the hypothalamic-pituitary-gonadal (HPG) axis wikipedia.org. By exploring the limitations and successes of this compound, researchers gained valuable knowledge that has informed the design and development of subsequent generations of AR-targeting agents, contributing to a more nuanced understanding of AR structure-activity relationships and the complexities of androgen receptor biology in health and disease.
Q & A
Q. What is the molecular mechanism of Zanoterone as a steroidal androgen receptor antagonist, and how does it differ from non-steroidal antiandrogens?
this compound competitively inhibits androgen receptor (AR) binding by mimicking steroidal ligands, blocking endogenous androgens like dihydrotestosterone (DHT) from activating AR signaling. Unlike non-steroidal antiandrogens (e.g., flutamide), this compound’s steroidal structure confers distinct pharmacokinetic properties, including tissue-specific uptake and reduced risk of partial agonist activity in certain contexts . Preclinical studies in beagle dogs demonstrated this compound’s ability to reduce prostatic DNA and arginine esterase levels, comparable to surgical castration, without altering testicular histomorphology or serum LH levels .
Q. What preclinical models are most appropriate for evaluating this compound’s efficacy in androgen-dependent disorders?
The intact male beagle dog is a validated model for studying this compound’s effects on benign prostatic hyperplasia (BPH) due to its androgen-dependent prostate physiology. Key endpoints include prostate size (via transrectal ultrasonography), histomorphology (glandular atrophy), and biochemical markers like prostatic arginine esterase mRNA levels. Comparative studies with castrate controls can validate efficacy .
Advanced Research Questions
Q. How should a Phase II clinical trial for this compound in symptomatic BPH be designed to optimize dose-ranging and safety assessment?
A double-blind, randomized, placebo-controlled design with stratified enrollment based on prostate-specific antigen (PSA) levels and urinary flow rates is recommended. Key parameters include:
- Primary endpoints : International Prostate Symptom Score (IPSS), peak urinary flow rate.
- Secondary endpoints : Prostate volume (transrectal ultrasound), serum testosterone/DHT levels, and adverse events (e.g., gynecomastia).
- Dose selection : Preclinical data suggest 10 mg/kg/day in dogs achieves significant prostatic regression; human trials should test 50–200 mg/day with titration based on tolerability .
Q. How can contradictory metabolite identification in this compound biotransformation studies be resolved methodologically?
Initial thermospray (TS) LC-MS/MS analyses of human urine metabolites suggested monohydroxylated structures, but conflicting HPLC retention times indicated higher polarity. Switching to pneumatically-assisted electrospray (IS) LC-MS/MS revealed glucuronide and sulfate conjugates via abundant molecular ions and neutral loss scans. This highlights the necessity of orthogonal analytical techniques for polar metabolites .
Q. What longitudinal study designs are suitable for assessing this compound’s long-term effects on spermatogenesis and hormonal balance?
A multi-year, open-label extension of Phase II/III trials with quarterly evaluations of:
- Sperm parameters : Daily sperm production, motility (computer-assisted semen analysis).
- Hormonal panels : Serum LH, testosterone, and DHT levels.
- Safety monitoring : Liver function tests (due to steroidal metabolism) and mammography (for gynecomastia risk). Historical data show no adverse testicular effects in dogs after 16 weeks, but human trials require longer follow-up .
Q. What experimental strategies validate synergistic effects between this compound and 5α-reductase inhibitors (e.g., finasteride) in prostate regression?
Combination studies in intact male dogs demonstrated additive prostate regression (vs. monotherapy) by targeting both AR signaling (this compound) and DHT synthesis (finasteride). Key metrics include:
- Prostatic atrophy : Histomorphological scoring of glandular epithelium.
- Biochemical synergy : Reductions in prostatic DNA (-75%) and arginine esterase mRNA (-90%) comparable to castration.
- Ultrasonography : Median time to 70% prostate volume reduction (9.6 weeks for combination vs. 14 weeks for monotherapy) .
Q. How can researchers address analytical challenges in quantifying this compound’s therapeutic and toxic blood concentrations?
High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) using deuterated internal standards ensures precision. Pharmacokinetic/pharmacodynamic (PK/PD) models should account for this compound’s nonlinear plasma protein binding and hepatic metabolism. Population PK analysis in Phase I trials can identify covariates (e.g., age, hepatic function) influencing exposure-response relationships .
Methodological Resources
- Preclinical Models : Beagle dogs for prostate studies ; murine xenografts for prostate cancer .
- Analytical Techniques : IS LC-MS/MS for metabolite identification ; transrectal ultrasonography for prostate monitoring .
- Clinical Trial Frameworks : Double-blind, dose-ranging protocols with long-term safety extensions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
